(4R)-4-(propan-2-yl)pyrrolidin-2-one
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Overview
Description
(4R)-4-(propan-2-yl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely studied for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(propan-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate amino acids or their derivatives. For instance, starting from ®-proline, the introduction of an isopropyl group at the 4-position can be achieved through alkylation reactions. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and enzymatic resolution are potential methods to achieve the desired stereochemistry on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups at various positions on the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
(4R)-4-(propan-2-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (4R)-4-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(propan-2-yl)pyrrolidin-2-one: The enantiomer of (4R)-4-(propan-2-yl)pyrrolidin-2-one with potentially different biological activities.
N-methylpyrrolidin-2-one: A structurally similar compound with different substituents.
Pyrrolidin-2-one: The parent compound without the isopropyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the isopropyl group, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
(4R)-4-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
YWJNZEJGGLBELP-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)NC1 |
Canonical SMILES |
CC(C)C1CC(=O)NC1 |
Origin of Product |
United States |
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